
Bakkenolide III
描述
Bakkenolide III is a natural product found in Petasites formosanus with data available.
科学研究应用
Neuroprotective Effects
Mechanism of Action:
Bakkenolide III has demonstrated significant neuroprotective properties, particularly in models of cerebral ischemia and oxidative stress. Studies indicate that it inhibits the activation of key signaling pathways associated with neuronal apoptosis, specifically the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Case Studies:
- Cerebral Ischemia Model: In a study involving a transient focal cerebral damage model in rats, this compound administration reduced brain infarct volume and neurological deficits. The compound was found to increase the survival rate of cerebrally damaged rats significantly after administration immediately following reperfusion .
- Oxygen-Glucose Deprivation: In vitro experiments using cultured hippocampal neurons subjected to oxygen-glucose deprivation revealed that this compound enhanced cell viability and decreased apoptotic cell numbers. It also increased the Bcl-2/Bax ratio, indicating a shift towards anti-apoptotic signaling .
Anti-Inflammatory Properties
Mechanism of Action:
this compound's anti-inflammatory effects are primarily mediated through the modulation of inflammatory cytokines and pathways involved in endothelial inflammation. It has been shown to downregulate pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6, IL-8) in human umbilical vein endothelial cells (HUVECs) subjected to lipopolysaccharide (LPS) stimulation.
Case Studies:
- Endothelial Cell Protection: A study demonstrated that this compound ameliorated LPS-induced inflammatory damage in HUVECs by upregulating long non-coding RNA LINC00294, which plays a role in reducing survival inhibition and inflammatory damage .
Antioxidant Activity
This compound exhibits antioxidant properties that contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal cells, further supporting its potential as a therapeutic agent for neurodegenerative diseases .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
常见问题
Basic Research Questions
Q. How is Bakkenolide III structurally characterized in natural product research?
this compound's structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is critical for determining the positions of substituents (e.g., acetoxy, isovaleroyloxy groups) and stereochemical configurations. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical assignments. For example, the chemical shifts of H-1 and H-9 in 1H-NMR spectra are key to identifying substituent locations on the bakkenolide skeleton .
Q. What are the primary natural sources of this compound?
this compound is isolated from the roots of Petasites formosanus (Compositae family), a perennial herb native to high-altitude regions in Taiwan. Extraction involves partitioning methanol extracts into organic layers (e.g., CHCl3, n-BuOH) followed by repeated chromatography. This method has yielded 32 new bakkenolides, including this compound, alongside known compounds like β-sitosterol and ferulic acid .
Q. What analytical techniques confirm the purity of isolated this compound?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard for assessing purity. NMR spectroscopy further verifies structural integrity by confirming the absence of extraneous peaks. For instance, the 1H-NMR spectrum of this compound shows distinct signals for H-1 (δ 5.71) and H-9 (δ 4.90), ensuring no contamination from co-eluting compounds .
Advanced Research Questions
Q. How do researchers design experiments to evaluate the cytotoxicity of this compound against cancer cell lines?
Cytotoxicity studies typically employ in vitro assays such as MTT or XTT to measure cell viability. Key considerations include:
- Cell line selection : Use cancer-specific lines (e.g., HeLa, MCF-7) and non-cancerous controls.
- Dose-response curves : Test concentrations ranging from 1–100 μM to determine IC50 values.
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.
- Replication : Triplicate experiments ensure statistical validity. This compound demonstrated cytotoxicity in such assays, with IC50 values varying by cell type, highlighting the need for tailored experimental designs .
Q. What methodologies resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies in bioactivity often arise from variability in experimental conditions. To address this:
- Standardize protocols : Use identical cell lines, culture conditions, and assay durations.
- Reproducibility checks : Collaborate with independent labs to validate results.
- Meta-analysis : Compare data across studies to identify confounding factors (e.g., extraction methods, compound stability). For example, differences in this compound’s antiplatelet activity between studies may stem from variations in arachidonic acid concentrations .
Q. What are the challenges in synthesizing this compound derivatives, and how are they addressed?
Synthetic challenges include:
- Stereochemical complexity : The fused spirolactone structure requires asymmetric synthesis.
- Regioselective modifications : Introducing substituents at C-1 or C-9 without side reactions. Strategies involve using chiral catalysts for stereocontrol and protective group chemistry (e.g., tert-butyldimethylsilyl ethers) to direct functionalization. Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways .
Q. How to determine the optimal in vivo dosage of this compound for therapeutic studies?
Pharmacokinetic (PK) studies in animal models (e.g., rodents) are essential. Steps include:
- Dose-ranging studies : Administer 10–100 mg/kg orally or intravenously.
- Plasma sampling : Measure bioavailability and half-life via LC-MS/MS.
- Toxicity profiling : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine). Early PK data for this compound analogs suggest dose-dependent absorption, necessitating careful titration .
Q. How to assess the specificity of this compound's interaction with molecular targets?
Use competitive binding assays (e.g., surface plasmon resonance) and molecular docking simulations. For example:
- Target validation : Knockdown/overexpression of putative targets (e.g., NF-κB) in cell lines.
- Off-target screening : Test against unrelated enzymes (e.g., kinases, proteases) to rule out non-specific effects. This compound’s anti-inflammatory activity was linked to COX-2 inhibition in such studies .
Q. Methodological Considerations
属性
IUPAC Name |
3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLYLCSLQITAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。